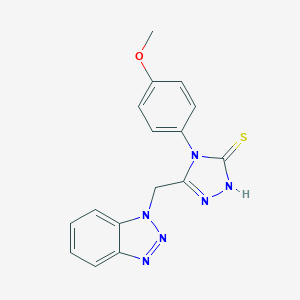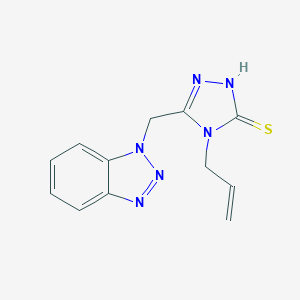![molecular formula C17H13ClN4S B292682 5-(2-chlorobenzyl)-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B292682.png)
5-(2-chlorobenzyl)-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-chlorobenzyl)-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-(2-chlorobenzyl)-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione is not fully understood. However, it has been suggested that the compound exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of specific enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-chlorobenzyl)-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit anti-microbial activity. The compound has also been found to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(2-chlorobenzyl)-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione in lab experiments is its low toxicity profile, which makes it a safe compound to work with. However, its limited solubility in water can be a challenge when conducting experiments that require the compound to be dissolved in an aqueous solution.
Zukünftige Richtungen
There are several future directions for research on 5-(2-chlorobenzyl)-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione. One potential area of focus is the development of more efficient synthesis methods that can yield higher quantities of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. The compound's potential as a fluorescent probe for the detection of metal ions also warrants further investigation.
Synthesemethoden
The synthesis of 5-(2-chlorobenzyl)-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione involves the reaction of 2-amino-4-chlorobenzyl alcohol with 2-methyl-1H-indole-3-carbonyl chloride in the presence of triethylamine and dichloromethane. The reaction mixture is then refluxed for several hours, and the resulting product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(2-chlorobenzyl)-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
Molekularformel |
C17H13ClN4S |
|---|---|
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
5-[(2-chlorophenyl)methyl]-2-methyl-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C17H13ClN4S/c1-21-17(23)19-16-15(20-21)12-7-3-5-9-14(12)22(16)10-11-6-2-4-8-13(11)18/h2-9H,10H2,1H3 |
InChI-Schlüssel |
VUWLZTBDGOYYRQ-UHFFFAOYSA-N |
SMILES |
CN1C(=S)N=C2C(=N1)C3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Kanonische SMILES |
CN1C(=S)N=C2C(=N1)C3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethoxy]-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292604.png)
![2-(Allyloxy)-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292606.png)
![2-(Benzyloxy)-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292608.png)
![2-[(4-Chlorobenzyl)oxy]-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292611.png)
![2-(2-[1,1'-Biphenyl]-4-yl-2-oxoethoxy)-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292612.png)
![2-[(2-Chlorobenzyl)oxy]-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292613.png)
![2-(Allyloxy)-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292614.png)
![1H-benzimidazol-2-yl 2-[3-(4-fluorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-oxoethyl sulfide](/img/structure/B292615.png)
![1,3-benzothiazol-2-yl 2-[3-(4-chlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-oxoethyl sulfide](/img/structure/B292617.png)
![methyl 4-{2-[(phenylsulfanyl)acetyl]-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl}phenyl ether](/img/structure/B292618.png)
![2-(2,3-dihydro-1H-indol-1-yl)-N-(6-methyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B292622.png)